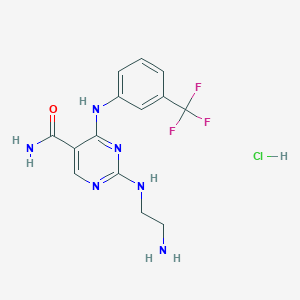
Syk Inhibitor II hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Syk Inhibitor II hydrochloride is a potent, highly selective, and ATP-competitive inhibitor of spleen tyrosine kinase (Syk). It has an IC50 value of 41 nM, making it an effective agent in inhibiting Syk activity . Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, including B-cell receptors and Fc receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Syk Inhibitor II hydrochloride involves the preparation of pyrimidine-5-carboxamide derivatives. The synthetic route typically includes the following steps :
Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Substitution reactions: Various substituents are introduced into the pyrimidine ring through substitution reactions.
Hydrochloride formation: The final compound is converted into its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Syk Inhibitor II hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Substitution reactions are used to introduce different substituents into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
Syk Inhibitor II hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of Syk in various chemical reactions and pathways.
Mechanism of Action
Syk Inhibitor II hydrochloride exerts its effects by selectively and reversibly inhibiting the activity of spleen tyrosine kinase (Syk). Syk is a critical component of the signaling pathways of immune receptors, including B-cell receptors and Fc receptors . Upon phosphorylation, Syk binds to immunoreceptor tyrosine-based activation motifs (ITAMs) and mediates downstream signaling, leading to various cellular responses . By inhibiting Syk, this compound disrupts these signaling pathways, thereby modulating immune cell function and reducing inflammation .
Comparison with Similar Compounds
Syk Inhibitor II hydrochloride is unique in its high selectivity and potency as a Syk inhibitor. It is less potent against other kinases such as PKCε, PKCβII, ZAP-70, Btk, and Itk . Similar compounds include:
Fostamatinib (R788): An oral Syk inhibitor used in clinical trials for treating autoimmune diseases and hematological malignancies.
Entospletinib (GS-9973): A second-generation Syk inhibitor showing promising results in clinical trials against B-cell malignancies.
Cerdulatinib (PRT062070): A dual Syk/JAK inhibitor being evaluated for its efficacy in treating various malignancies.
TAK-659: Another Syk inhibitor under investigation for its potential therapeutic applications.
This compound stands out due to its high selectivity and reversible inhibition of Syk, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C14H16ClF3N6O |
|---|---|
Molecular Weight |
376.76 g/mol |
IUPAC Name |
2-(2-aminoethylamino)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H15F3N6O.ClH/c15-14(16,17)8-2-1-3-9(6-8)22-12-10(11(19)24)7-21-13(23-12)20-5-4-18;/h1-3,6-7H,4-5,18H2,(H2,19,24)(H2,20,21,22,23);1H |
InChI Key |
PVURZQHSTKFHCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2C(=O)N)NCCN)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


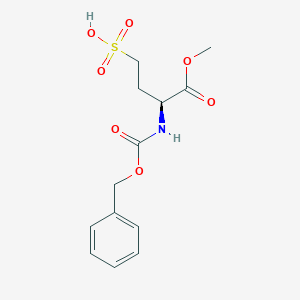
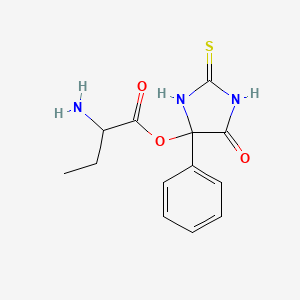
![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate](/img/structure/B11819813.png)
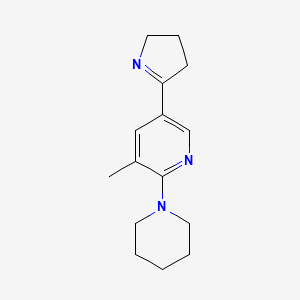


![N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine](/img/structure/B11819827.png)
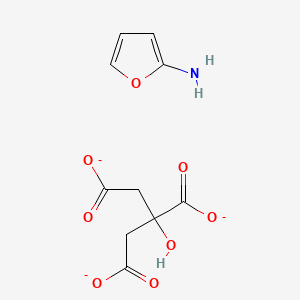
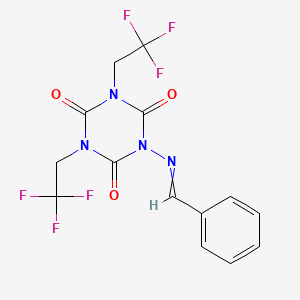
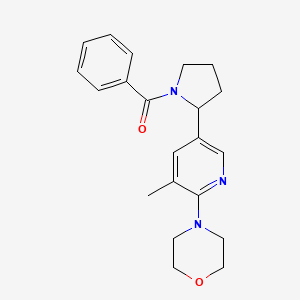
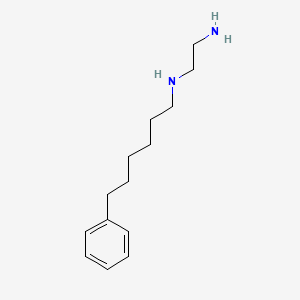
![4-amino-6-oxo-6-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-3-(2,4,5-trifluorophenyl)hexanoic acid](/img/structure/B11819858.png)


